molecular formula C8H7ClFNO B1350548 2-Chloro-6-fluoro-3-methylbenzamide CAS No. 286474-60-0

2-Chloro-6-fluoro-3-methylbenzamide

Cat. No.: B1350548
CAS No.: 286474-60-0
M. Wt: 187.6 g/mol
InChI Key: BYVRYIYAFIMINQ-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-3-methylbenzamide is an organic compound with the molecular formula C8H7ClFNO. It consists of a benzene ring substituted with a chlorine atom at the 2-position, a fluorine atom at the 6-position, and a methyl group at the 3-position, along with an amide functional group at the 1-position. This compound is used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-fluoro-3-methylbenzamide typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 2-chloro-6-fluoro-3-methylbenzoic acid.

    Amidation Reaction: The 2-chloro-6-fluoro-3-methylbenzoic acid is then reacted with ammonia or an amine to form the corresponding amide, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as recrystallization or chromatography is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-fluoro-3-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-6-fluoro-3-methylbenzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory, analgesic, or anticancer properties.

    Material Science: It is employed in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Chemistry: It is utilized in the production of agrochemicals, dyes, and specialty chemicals

Mechanism of Action

The mechanism of action of 2-Chloro-6-fluoro-3-methylbenzamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The presence of the chlorine and fluorine substituents can enhance its binding affinity and selectivity towards target proteins. The amide group can form hydrogen bonds with active site residues, stabilizing the compound-protein complex .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-fluoro-3-methylbenzoic acid: The precursor to 2-Chloro-6-fluoro-3-methylbenzamide, differing by the presence of a carboxylic acid group instead of an amide group.

    2-Chloro-6-fluoro-3-methylbenzylamine: Similar structure but with an amine group instead of an amide group.

    2-Chloro-6-fluoro-3-methylbenzyl alcohol: Contains a hydroxyl group instead of an amide group

Uniqueness

This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-chloro-6-fluoro-3-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFNO/c1-4-2-3-5(10)6(7(4)9)8(11)12/h2-3H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYVRYIYAFIMINQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378621
Record name 2-Chloro-6-fluoro-3-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286474-60-0
Record name 2-Chloro-6-fluoro-3-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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